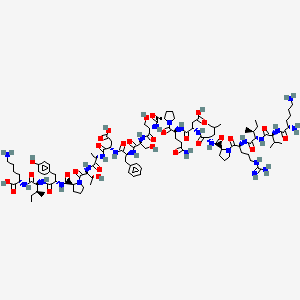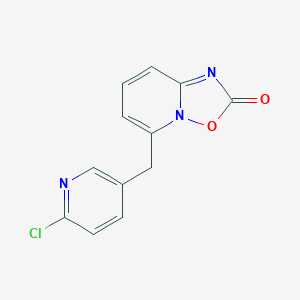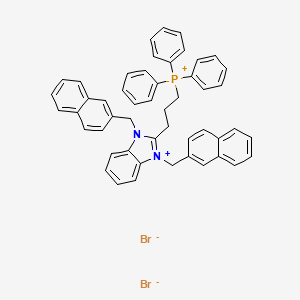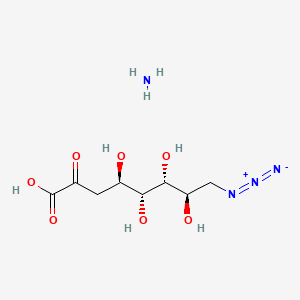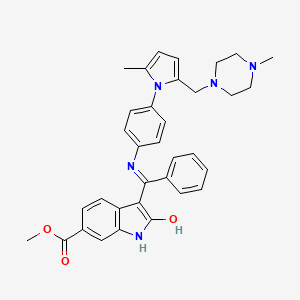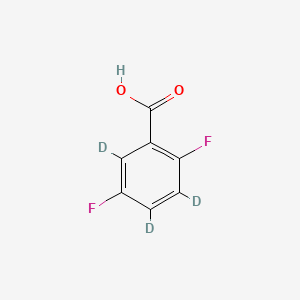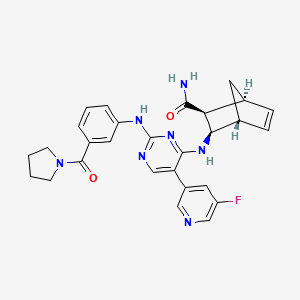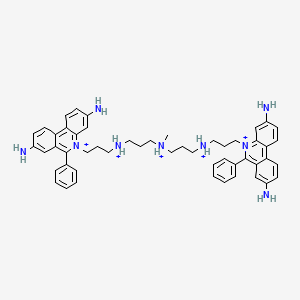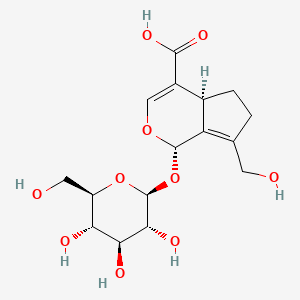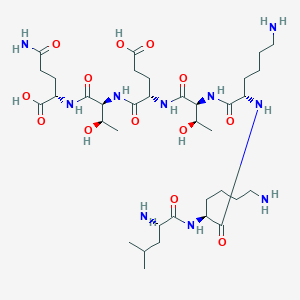
Ursolic aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursolic aldehyde is a naturally occurring compound belonging to the class of oleanolic acid compounds. It is a colorless to light yellow crystalline solid with an aromatic odor. This compound is known for its significant biological activities, including antibacterial, antioxidant, anti-tumor, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ursolic aldehyde can be synthesized through chemical reactions. One common method involves the oxidation of ursolic acid, a pentacyclic triterpenoid, using specific oxidizing agents under controlled conditions . Another synthetic route includes the reduction of ursolic acid derivatives to form the aldehyde group .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as bear fruit, berries, and certain herbs. The extraction process typically includes solvent extraction followed by purification steps to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ursolic aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to ursolic acid or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include ursolic acid, various alcohols, and substituted derivatives with enhanced biological activities .
Applications De Recherche Scientifique
Ursolic aldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.
Industry: Utilized in the formulation of cosmetics and skincare products due to its anti-aging properties
Mécanisme D'action
Ursolic aldehyde exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes like cytochrome P450, reduces oxidative stress by activating the LKB1-AMPK signaling pathway, and induces apoptosis in cancer cells by modulating signaling cascades such as Akt, mTOR, and ERK .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ursolic acid
- Oleanolic acid
- Asiaticoside
- Madecassoside
Uniqueness
Ursolic aldehyde is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activities compared to its analogues. While compounds like ursolic acid and oleanolic acid share similar triterpenoid structures, the presence of the aldehyde group in this compound allows for unique interactions with biological targets and enhanced therapeutic potential .
Propriétés
Formule moléculaire |
C30H48O2 |
|---|---|
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |
Clé InChI |
VLFUANNVMXKBPF-ZAPOICBTSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C=O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


